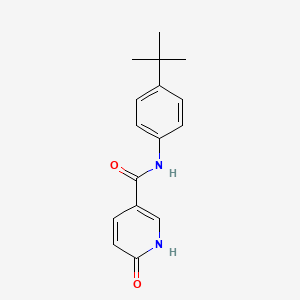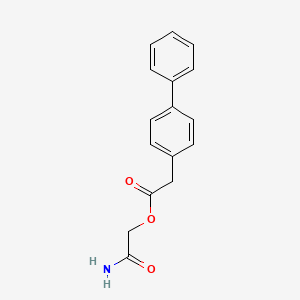
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate, also known as AOPP, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. AOPP is a derivative of phenylalanine, an essential amino acid, and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is not fully understood. However, studies have shown that (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can scavenge free radicals and protect cells from oxidative stress. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects:
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been shown to have various biochemical and physiological effects. Studies have shown that (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can protect cells from oxidative stress and reduce inflammation. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been shown to have antitumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in lab experiments is its ability to scavenge free radicals and protect cells from oxidative stress. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is also relatively easy to synthesize using different methods. However, one limitation of using (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in lab experiments is its potential toxicity at high concentrations. Additionally, the mechanism of action of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is not fully understood, which limits its potential application in certain fields of research.
Direcciones Futuras
There are several future directions for the study of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate. One direction is to further investigate its antioxidant properties and its potential use as a drug delivery system. Another direction is to study its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in various cell types and animal models.
Métodos De Síntesis
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can be synthesized using various methods. One of the most common methods is the reaction of phenylalanine with acetic anhydride and acetic acid. The reaction takes place under reflux conditions, and the product is purified using recrystallization. Another method involves the reaction of phenylalanine with chloroacetyl chloride and triethylamine. The product is purified using column chromatography. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can also be synthesized using the solution-phase method, which involves the reaction of phenylalanine with ethyl chloroformate and potassium carbonate.
Aplicaciones Científicas De Investigación
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has potential applications in various fields of scientific research. It has been studied for its antioxidant properties and its ability to scavenge free radicals. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.
Propiedades
IUPAC Name |
(2-amino-2-oxoethyl) 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-15(18)11-20-16(19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBDWWCUDNLJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

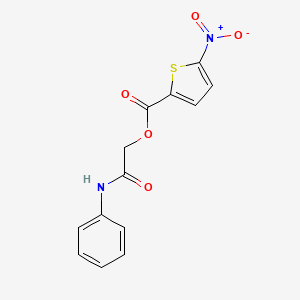
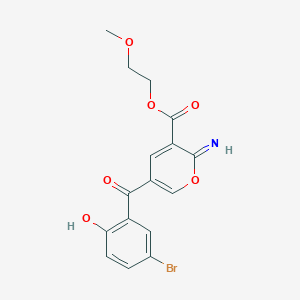
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)
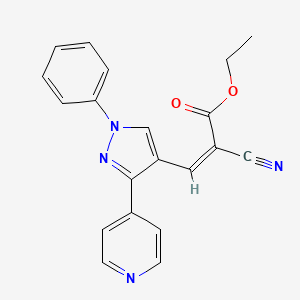

![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)


